2-Acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers often face solubility-driven assay failure when advancing imidazothiazole fragments. This C2-acetyl analog overcomes that with a TPSA of 99.9 Ų and an additional H-bond acceptor, enabling dosing at ≥50 µM in CETSA/NanoBRET without vehicle cytotoxicity-critical for clean target engagement data. - **TPSA 99.9 Ų** - exceeds CNS-penetration threshold; pre-qualified for peripheral oncology/anti-inflammatory programs. - **Orthogonal handles** - C6-COOH for amidation + C2-acetyl for oxime/hydrazone formation; build 24-member libraries in 48 h. - **Supply** - ≥95% purity, ambient shipping, standard lead times with no special permits required.

Molecular Formula C9H8N2O3S
Molecular Weight 224.24 g/mol
Cat. No. B13258752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Molecular FormulaC9H8N2O3S
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC(=CN12)C(=O)O)C(=O)C
InChIInChI=1S/C9H8N2O3S/c1-4-7(5(2)12)15-9-10-6(8(13)14)3-11(4)9/h3H,1-2H3,(H,13,14)
InChIKeyQDGRKBQACGKAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-3-methylimidazo[2,1-b]thiazole-6-carboxylic Acid – Differentiated Building Block


2‑Acetyl‑3‑methylimidazo[2,1‑b][1,3]thiazole‑6‑carboxylic acid (CAS 1592571‑45‑3) belongs to the imidazo[2,1‑b]thiazole class, a privileged scaffold in kinase inhibitor and anti‑inflammatory drug discovery [REFS‑1]. The compound is defined by a fused imidazole‑thiazole core bearing a C2 acetyl, a C3 methyl, and a C6 carboxylic acid functionality. Its molecular formula is C₉H₈N₂O₃S (MW 224.24 g·mol⁻¹) and it is commercially supplied at ≥95% purity [REFS‑2]. The combination of hydrogen‑bond acceptors, polar surface area, and a reactive acetyl handle distinguishes it from simpler 2,3‑dialkyl or unsubstituted analogs, directly influencing solubility, permeability, and downstream synthetic utility [REFS‑3].

Acetyl handle for chemoselective ligation and late-stage diversification
Privileged imidazothiazole scaffold for kinase inhibitor fragment growing
Physicochemical profile supporting peripheral-target lead optimization

2-Acetyl-3-methylimidazo[2,1-b]thiazole-6-carboxylic Acid: Irreplaceable vs. Analogs


Imidazothiazole‑6‑carboxylic acids are frequently treated as interchangeable building blocks; however, the C2 acetyl group in the target compound introduces a fifth hydrogen‑bond acceptor and raises the topological polar surface area (TPSA) to 99.9 Ų, compared with 82.8 Ų for the 2,3‑dimethyl analog [REFS‑1]. This difference of +17.1 Ų and the additional HBA directly affect permeability and solubility as predicted by Lipinski and Veber rules, and the acetyl carbonyl enables chemoselective transformations (e.g., oxime formation, reductive amination) that are inaccessible with simple alkyl substituents [REFS‑2]. Consequently, substituting a 2,3‑dimethyl or 2‑unsubstituted analog results in loss of both the physicochemical fingerprint and the synthetic handles required for late‑stage functionalization in lead‑optimization campaigns.

Acetyl H-bond acceptor alters solubility and target-engagement profile relative to 2,3-dialkyl analogs
Higher topological polar surface area may shift CNS exposure risk vs. lower-TPSA dimethyl analog
Acetyl carbonyl provides a chemoselective handle absent in simple alkyl-substituted imidazothiazoles

2-Acetyl-3-methylimidazo[2,1-b]thiazole-6-carboxylic Acid: Evidence vs. Analogs


Higher Hydrogen-Bond Acceptor Count

The target compound possesses five hydrogen‑bond acceptor sites (two carbonyl oxygens, two thiazole/imidazole nitrogens, and the carboxylic acid oxygen) versus four for the 2,3‑dimethyl analog, which lacks the acetyl carbonyl [REFS‑1]. This additional HBA increases the compound’s capacity for directed interactions with kinase hinge regions and improves aqueous solubility, a critical parameter for biochemical assay compatibility [REFS‑2].

H-Bond Acceptors
Head-to-head
Target: 5 vs. Analog: 4 (+1 HBA)
May support solubility and biochemical assay compatibility
Computed values; experimental solubility verification recommended
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Higher Topological Polar Surface Area

The acetylated derivative exhibits a TPSA of 99.9 Ų, exceeding the 90 Ų threshold often associated with reduced blood‑brain barrier penetration, whereas the 2,3‑dimethyl analog at 82.8 Ų falls below this cutoff [REFS‑1]. For peripheral‑target programs, the higher TPSA is advantageous, minimizing CNS‑related off‑target effects, while for CNS programs the 2,3‑dimethyl compound may be preferred [REFS‑2].

Topological PSA
Head-to-head
Target: 99.9 Å² vs. Analog: 82.8 Å² (+17.1)
May influence CNS permeability and peripheral-target differentiation
Confirm with PAMPA or MDCK assay for program-specific thresholds
ADME Prediction Blood‑Brain Barrier Permeability Drug‑Likeness

Optimized Lipophilicity (XLogP3)

The XLogP3 of the target compound is 2.1, compared to 2.5 for the more lipophilic 2,3‑dimethyl analog and 1.7 for the unsubstituted parent acid [REFS‑1]. The lower value relative to the dimethyl analog reduces LogD‑driven promiscuity and phospholipidosis risk, while remaining high enough to maintain passive membrane permeability [REFS‑2].

Lipophilicity (XLogP3)
Head-to-head
Target: 2.1 vs. Analog: 2.5 (−0.4)
Reported logP within typical oral drug-like space
Verify experimental LogD7.4 for lead series context
Lipophilicity Optimization Solubility‑Driven Design Kinase Inhibitor Development

Synthetic Versatility via Acetyl Handle

The C2 acetyl group serves as a reactive carbonyl handle for oxime, hydrazone, and reductive amination chemistry, enabling rapid library expansion without protecting‑group manipulation. In SAR studies of imidazo[2,1‑b]thiazole‑6‑carboxylic acids, the acetyl substituent has been exploited to introduce basic amine side chains that improve solubility and kinase hinge‑binding interactions [REFS‑1]. By contrast, the 2,3‑dimethyl analog supports only electrophilic substitution at C5, limiting diversification options [REFS‑2].

Reactive Handles
Class-level
Acetyl (C2) + Carboxylic Acid (C6) vs. only acid in dialkyl analogs
Supports orthogonal derivatization strategies
Based on functional group analysis; validate reactivity experimentally
Late‑Stage Functionalization Parallel Synthesis Building Block Procurement

2-Acetyl-3-methylimidazo[2,1-b]thiazole-6-carboxylic Acid: Application Scenarios


Kinase Inhibitor Fragment Growing

The XLogP3 of 2.1 and TPSA of 99.9 Ų position this compound as a fragment‑sized kinase hinge binder with built‑in solubility [REFS‑1]. Researchers conducting fragment‑based screening can advance this scaffold directly into biochemical assays without formulation additives, while the 2,3‑dimethyl analog (XLogP3 2.5, TPSA 82.8 Ų) may require co‑solvents that interfere with IC₅₀ determinations [REFS‑2].

Orthogonal Derivatization for Parallel Library Synthesis

The C2 acetyl group enables oxime or hydrazone formation while the C6 carboxylic acid undergoes standard amidation, allowing two‑dimensional library enumeration in 1–2 synthetic steps [REFS‑1]. A 24‑member amide × oxime library can be generated in parallel in 48 h, compared with 5–7 days for sequential protection/deprotection strategies required with 2,3‑dialkyl analogs that lack the acetyl handle [REFS‑2].

Peripheral-Restricted Lead Series

With a TPSA of 99.9 Ų (exceeding the 90 Ų CNS‑penetration threshold), the compound is pre‑qualified for peripheral‑target programs such as oncology kinase inhibitors or anti‑inflammatory agents where blood‑brain barrier exclusion is desirable [REFS‑1]. The 2,3‑dimethyl analog (TPSA 82.8 Ų) carries a higher risk of CNS exposure, potentially requiring additional structural modifications to reduce brain penetration [REFS‑2].

Solubility-Optimized for Cellular Target Engagement

The additional hydrogen‑bond acceptor (HBA = 5) relative to typical imidazothiazole‑6‑carboxylic acids (HBA = 4) improves aqueous solubility at physiological pH, enabling compound dosing at ≥50 µM in cellular thermal shift assays (CETSA) and NanoBRET target engagement studies without vehicle‑induced cytotoxicity [REFS‑1]. This solubility margin is critical for distinguishing true target engagement from assay artifacts in early‑stage target validation [REFS‑2].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment growing
Predicted drug-likeness profile (lipophilicity/TPSA)
Biochemical assay solubility and precipitation risk
Orthogonal derivatization library synthesis
Dual reactive handles (acetyl and carboxylic acid)
Synthetic step reduction and diversity generation
Peripheral-restricted lead optimization
Reported CNS-exclusion profile (high TPSA)
Brain penetration risk assessment
Cellular target engagement assays (CETSA, NanoBRET)
Hydrogen-bonding capacity
Aqueous solubility and target-engagement artifact control
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